

# Nvp-adw742 as a selective IGF-1R tyrosine kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nvp-adw742 |           |
| Cat. No.:            | B1683965   | Get Quote |

An In-Depth Technical Guide to NVP-ADW742 as a Selective IGF-1R Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**NVP-ADW742** is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] Deregulation of the IGF-1R signaling pathway is a crucial factor in the proliferation and survival of various cancer cells, making it a significant target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of **NVP-ADW742**, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development.

#### Introduction to NVP-ADW742

**NVP-ADW742**, also known as ADW742 or GSK552602A, is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of preclinical cancer models, both as a single agent and in combination with chemotherapy.[2][4] [5]

**Chemical Properties:** 



| Property          | Value                                                                                                                           | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 5-[3-<br>(Phenylmethoxy)phenyl]-7-<br>[trans-3-(1-<br>pyrrolidinylmethyl)cyclobutyl]-7<br>H-pyrrolo[2,3-d]pyrimidin-4-<br>amine | [6]       |
| Molecular Formula | C28H31N5O                                                                                                                       | [1]       |
| Molecular Weight  | 453.58 g/mol                                                                                                                    | [1][7]    |
| CAS Number        | 475488-23-4                                                                                                                     | [1]       |

## **Mechanism of Action**

**NVP-ADW742** selectively inhibits the IGF-1R tyrosine kinase by competing with ATP for its binding site in the catalytic domain of the receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking the activation of downstream signaling cascades.[3] The two primary signaling pathways downstream of IGF-1R are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and inhibition of apoptosis, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is primarily involved in cell proliferation.[8] By inhibiting IGF-1R, **NVP-ADW742** effectively abrogates these pro-survival and proliferative signals.[2]





IGF-1R Signaling Pathway and Inhibition by NVP-ADW742

Click to download full resolution via product page

Caption: IGF-1R Signaling and NVP-ADW742 Inhibition



# Quantitative Data Presentation In Vitro Kinase Inhibitory Activity

**NVP-ADW742** demonstrates high selectivity for IGF-1R over the closely related Insulin Receptor (InsR) and other tyrosine kinases.

| Target Kinase | IC50 (μM) | Selectivity vs. IGF-<br>1R | Reference |
|---------------|-----------|----------------------------|-----------|
| IGF-1R        | 0.17      | -                          | [1]       |
| InsR          | 2.8       | ~16.5-fold                 | [1]       |
| c-Kit         | >5        | >29-fold                   | [1]       |
| HER2          | >10       | >58-fold                   | [1]       |
| PDGFR         | >10       | >58-fold                   | [1]       |
| VEGFR-2       | >10       | >58-fold                   | [1]       |
| Bcr-Abl       | >10       | >58-fold                   | [1]       |

## In Vitro Anti-proliferative Activity

NVP-ADW742 effectively inhibits the growth of various cancer cell lines.



| Cell Line                              | Cancer Type                      | IC50 (μM) | Notes                                     | Reference |
|----------------------------------------|----------------------------------|-----------|-------------------------------------------|-----------|
| Multiple<br>Myeloma (MM)<br>cell lines | Multiple<br>Myeloma              | 0.1 - 0.5 | Serum-<br>stimulated<br>proliferation     | [7]       |
| H526                                   | Small Cell Lung<br>Cancer (SCLC) | 0.1 - 0.4 | Lacks active<br>SCF/Kit<br>autocrine loop | [9]       |
| H146                                   | Small Cell Lung<br>Cancer (SCLC) | 0.1 - 0.5 | Lacks active<br>SCF/Kit<br>autocrine loop | [9]       |
| WBA                                    | Small Cell Lung<br>Cancer (SCLC) | 4 - 7     | Has active<br>SCF/Kit<br>autocrine loop   | [5]       |
| H209                                   | Small Cell Lung<br>Cancer (SCLC) | 4 - 7     | Has active<br>SCF/Kit<br>autocrine loop   | [5]       |
| Daoy                                   | Medulloblastoma                  | 11.12     | -                                         | [5]       |

## **In Vivo Efficacy**

In a mouse model of multiple myeloma, **NVP-ADW742** demonstrated significant anti-tumor activity.

| Animal Model                | Treatment                                   | Outcome                                                               | Reference |
|-----------------------------|---------------------------------------------|-----------------------------------------------------------------------|-----------|
| SCID/NOD mice with MM cells | 10 mg/kg IP, twice<br>daily for 19 days     | Significantly<br>suppressed tumor<br>growth and prolonged<br>survival | [1]       |
| SCID/NOD mice with MM cells | 50 mg/kg orally, twice<br>daily for 19 days | Significantly<br>suppressed tumor<br>growth and prolonged<br>survival | [1]       |



## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **NVP-ADW742**.

### **Cell Viability (MTT) Assay**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- Compound Treatment: Treat cells with various concentrations of NVP-ADW742 and incubate for the desired period (e.g., 72 hours).[10]
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100  $\mu$ L of detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well.
- Absorbance Reading: After incubating in the dark at room temperature for at least 2 hours, measure the absorbance at 570 nm using a microplate reader.

#### Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as IGF-1R and Akt.

- Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Separate 10-50 μg of protein per lane on an SDS-polyacrylamide gel.[11]
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.[8]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-IGF-1R, phospho-Akt) overnight at 4°C.[3]
- Washing: Wash the membrane three to four times with TBST for 5 minutes each.[11]
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- Detection: Use an ECL substrate to visualize the protein bands.[11]

#### **Apoptosis (TUNEL) Assay**

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

- Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.2% Triton X-100.[13]
- TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing TdT enzyme and biotin-11-dUTP for 60 minutes at 37°C.[14]
- Staining: Add Streptavidin-HRP solution and incubate for 30 minutes at 37°C.[14]
- Visualization: Add DAB substrate and incubate for 10 minutes at room temperature to develop a dark brown color in apoptotic nuclei.[14]
- Analysis: Observe the stained cells under a light microscope.[15]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Experimental Workflow for NVP-ADW742

#### Conclusion

**NVP-ADW742** is a highly selective and potent inhibitor of the IGF-1R tyrosine kinase with demonstrated anti-cancer activity in a variety of preclinical models. Its ability to induce apoptosis and inhibit cell proliferation, particularly in tumors dependent on IGF-1R signaling, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support the ongoing investigation of **NVP-ADW742** and other IGF-1R inhibitors in the field of oncology. Although preclinical studies have been extensive, it is noted that **NVP-ADW742** was not advanced into clinical development due to toxicity issues observed in the preclinical phase.[16]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The insulin-like growth factor-1 receptor kinase inhibitor, NVP-ADW742, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions Creative Proteomics [creative-proteomics.com]
- 4. The insulin-like growth factor-I receptor kinase inhibitor, NVP-ADW742, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NVP ADW 742 | Insulin and Insulin-like Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor NVP-ADW742, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. genscript.com [genscript.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]



 To cite this document: BenchChem. [Nvp-adw742 as a selective IGF-1R tyrosine kinase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683965#nvp-adw742-as-a-selective-igf-1r-tyrosine-kinase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com